molecular formula C10H12OS B13656145 2-Butanone, 1-(phenylthio)- CAS No. 57814-09-2

2-Butanone, 1-(phenylthio)-

Cat. No.: B13656145
CAS No.: 57814-09-2
M. Wt: 180.27 g/mol
InChI Key: ASZHUODKMNJAIR-UHFFFAOYSA-N
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Description

1-(Phenylthio)butan-2-one is an organic compound characterized by the presence of a phenylthio group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of 1-(phenylthio)butan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylthio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Phenylthio)butan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(phenylthio)butan-2-one involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic and electrophilic reactions, while the carbonyl group can undergo addition and substitution reactions. These interactions enable the compound to modulate biological pathways and exhibit diverse chemical reactivity.

Comparison with Similar Compounds

  • 1-(Phenylthio)propan-2-one
  • 1-(Phenylthio)pentan-2-one
  • 1-(Phenylthio)hexan-2-one

Comparison: 1-(Phenylthio)butan-2-one is unique due to its specific chain length and the position of the phenylthio group. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

CAS No.

57814-09-2

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-phenylsulfanylbutan-2-one

InChI

InChI=1S/C10H12OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3

InChI Key

ASZHUODKMNJAIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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